Cas no 186140-36-3 (11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide)

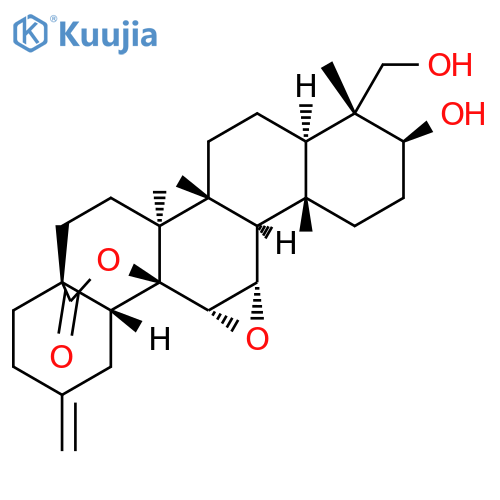

186140-36-3 structure

商品名:11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide

11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide 化学的及び物理的性質

名前と識別子

-

- 11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide

- 11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide

- 11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide

- 11α,12α-Epoxy-3β,23-dihydroxy-30-norolean-20(29)-en-28,13β-olide

- A-Epoxy-3

- 11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28

- AKOS032962566

- CHEBI:69590

- HY-N8653

- 11

- 11.ALPHA.,12.ALPHA.-EPOXY-3.BETA.,23-DIHYDROXY-30-NOROLEAN-20(29)-EN-28,13.BETA.-OLIDE

- A,23-dihydroxy-30-norolean-20(29)-en-28

- UNII-BW45NB63RE

- 30-Norolean-20(29)-en-28-oic acid, 11,12-epoxy-3,13,23-trihydroxy-, gamma-lactone, (3beta,4alpha,11alpha,12alpha)-

- FS-8675

- Q27137932

- A,12

- CS-0148823

- 30-NOROLEAN-20(29)-EN-28-OIC ACID, 11,12-EPOXY-3,13,23-TRIHYDROXY-, .GAMMA.-LACTONE, (3.BETA.,4.ALPHA.,11.ALPHA.,12.ALPHA.)-

- 186140-36-3

- (1S,2S,4S,5R,6S,9S,10R,11R,14R,15S,18S,23R)-9-Hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo(16.5.2.01,15.02,4.05,14.06,11.018,23)pentacosan-25-one

- 11alpha,12alpha-epoxy-3beta,23-dihydroxy-30-nor-olean-20(29)-en-28,13beta-olide

- BW45NB63RE

- 11alpha,12alpha-Epoxy-3beta,23-dihydroxy-

- 30-norolean-20(29)-en-28,13beta-olide

- 9-hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one

- (1S,2S,4S,5R,6S,9S,10R,11R,14R,15S,18S,23R)-9-Hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one

-

- インチ: InChI=1S/C29H42O5/c1-16-6-11-28-13-12-27(5)26(4)10-7-17-24(2,9-8-19(31)25(17,3)15-30)21(26)20-22(33-20)29(27,18(28)14-16)34-23(28)32/h17-22,30-31H,1,6-15H2,2-5H3/t17-,18-,19+,20+,21-,22+,24+,25+,26-,27+,28+,29-/m1/s1

- InChIKey: WYALGIWVJKDMAS-FJHCYMANSA-N

- ほほえんだ: CC12CCC(C(C1CCC3(C2C4C(O4)C56C3(CCC7(C5CC(=C)CC7)C(=O)O6)C)C)(C)CO)O

計算された属性

- せいみつぶんしりょう: 470.30322444g/mol

- どういたいしつりょう: 470.30322444g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 1

- 複雑さ: 993

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 12

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.25±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 621.5±55.0 °C at 760 mmHg

- フラッシュポイント: 202.9±25.0 °C

- ようかいど: ほとんど溶けない(0.013 g/l)(25ºC)、

- じょうきあつ: 0.0±4.1 mmHg at 25°C

11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN2589-5 mg |

11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide |

186140-36-3 | 98% | 5mg |

¥ 5,510 | 2023-07-11 | |

| TargetMol Chemicals | TN2589-5mg |

11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide |

186140-36-3 | 5mg |

¥ 5510 | 2024-07-24 | ||

| TargetMol Chemicals | TN2589-1 ml * 10 mm |

11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide |

186140-36-3 | 1 ml * 10 mm |

¥ 5610 | 2024-07-24 | ||

| TargetMol Chemicals | TN2589-1 mL * 10 mM (in DMSO) |

11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide |

186140-36-3 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 5610 | 2023-09-15 | |

| TargetMol Chemicals | TN2589-5mg |

11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide |

186140-36-3 | 98% | 5mg |

¥ 5510 | 2023-09-15 | |

| Key Organics Ltd | FS-8675-5mg |

11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide |

186140-36-3 | >95% | 5mg |

£720.28 | 2025-03-04 |

11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

186140-36-3 (11α,12α-Epoxy-3β,23-dihydroxy- 30-norolean-20(29)-en-28,13β-olide) 関連製品

- 2749-28-2(Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,2-d]oxepin-7,2'-oxiran]-3(2H)-one,6-(acetyloxy)hexahydro-1b-hydroxy-6a-methyl-8-(1-methylethenyl)-,(1aS,1bR,2S,2'R,5R,6S,6aR,7aR,8R)-)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬